Home > Products > Screening Compounds P74076 > 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 - 1215336-46-1

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8

Catalog Number: EVT-1462010
CAS Number: 1215336-46-1
Molecular Formula: C13H16BrNO2
Molecular Weight: 306.229
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(4-Chlorobutoxy)quinolin-2(1H)-one

  • Compound Description: 7-(4-Chlorobutoxy)quinolin-2(1H)-one is a key intermediate in synthesizing brexpiprazole, an atypical antipsychotic medication. []

(Z)-7-[2-(4-Fluorophenyl)-2-(hydroxyimino)ethoxy]-3,4-dihydroquino)in-2(1H)-one (13c)

  • Compound Description: This compound demonstrated the highest activity against U46619-induced platelet aggregation among a series of oxime-containing 3,4-dihydroquinolin-2(1H)-one derivatives. It exhibited an IC50 value of 3.51 μM. []

(E)-6-[2-(hydroxyimino)propoxy]-3,4-dihydroquinolin-2(1H)-one (15)

  • Compound Description: (E)-6-[2-(hydroxyimino)propoxy]-3,4-dihydroquinolin-2(1H)-one (15) emerged as the most potent inhibitor of AA-induced platelet aggregation within a series of oxime-containing 3,4-dihydroquinolin-2(1H)-one derivatives. It showed an IC50 value of 1.85 μM. []

7-[2-(4-fluorophenyl)-2-(hydroxyimino)ethoxy]-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound belongs to a group of oxime-containing 3,4-dihydroquinolin-2(1H)-one derivatives investigated for antiplatelet and antiproliferative activities. []

7-Aminoalkyloxy-3,4-dihydroquinolin-2(1H)-ones

  • Compound Description: This class of compounds exhibits affinity for the dopamine D2 receptor and has served as a basis for designing potential antipsychotic agents. []

1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one analogs

  • Compound Description: This group of aripiprazole analogs was synthesized and investigated for antipsychotic properties, focusing on their multi-target activity at the human A2A adenosine receptor and human β2-adrenergic G-protein-coupled Receptors (GPCRs). []

7-Hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one derivatives with an aromatic group at position 4 (vesiculopolins, VPIs)

  • Compound Description: These compounds act as inhibitors of VSV RNA polymerase, specifically targeting the initiation of transcription. []

4-(N-Cycloamino)phenylquinazolines

  • Compound Description: This class of compounds exhibits tubulin-polymerization inhibition, primarily targeting the colchicine site. These compounds have shown potent cytotoxic activity. []

1-Hydroxy-3,4-dihydroquinolin-2(1H)-ones

  • Compound Description: These compounds are cyclic hydroxamic acids, a class known for its diverse biological activities. []
  • Relevance: This class, particularly 1-hydroxy-3,4-dihydroquinolin-2(1H)-one (compound 3) [], is structurally very similar to 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one-d8. The presence of the hydroxyl group at the 1-position in 1-hydroxy-3,4-dihydroquinolin-2(1H)-ones introduces an additional point of potential modification for tuning biological activity.

7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound is a building block in the synthesis of carteolol derivatives, which are beta-blockers used to treat hypertension and other cardiovascular conditions. []

5-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound serves as a building block in synthesizing the beta-blocker carteolol, indicating its importance in medicinal chemistry for developing cardiovascular drugs. []

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound, isolated from Periplaneta americana (American cockroach) [], represents a natural product containing the 3,4-dihydroquinolin-2(1H)-one core structure.

1-cyclopropyl-6-fluoro-3-(hydroxymethyl)-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one

  • Compound Description: This compound is a reductive transformation product of the antibiotic ciprofloxacin, catalyzed by Au@CeO2–rGO nanohybrids. []

6-methyl-3-phenylpyrazin-2-ol

  • Compound Description: This compound is generated through the reductive transformation of the antibiotic ampicillin, facilitated by Au@CeO2–rGO nanohybrids. []
Synthesis Analysis

The synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one-d8 typically involves the following methods:

  1. Reflux Method: A common approach involves heating a mixture of 7-hydroxy-3,4-dihydroquinolin-2-one and 1,4-dibromobutane in an organic solvent such as ethanol or propanol. Potassium carbonate serves as the base to facilitate the reaction. The mixture is refluxed for several hours to promote the formation of the desired product .
  2. Phase Transfer Catalysis: Another method employs phase transfer catalysts to enhance the reaction efficiency. In this case, the reaction conditions include heating a mixture of 7-hydroxy-3,4-dihydroquinolin-2-one and 1,4-dibromobutane in a biphasic system (water and organic solvent) .
  3. Neat Conditions: Recent advancements have introduced methods that allow for synthesis under neat conditions without solvents, improving yield and simplifying purification processes .

Technical details regarding purification often involve techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (≥97%) by removing impurities like dimeric forms .

Molecular Structure Analysis

The molecular formula for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is C13H16BrN1O2 (with deuteration affecting hydrogen atoms). The structure includes:

  • Quinolinone Core: The central structure is characterized by a fused ring system typical of quinolinones.
  • Bromobutoxy Group: A butoxy group substituted with bromine at the para position contributes to its reactivity and solubility characteristics.

Structural Data

  • Molecular Weight: Approximately 284.18 g/mol.
  • Melting Point: Reported melting point ranges from 106°C to 109°C .
Chemical Reactions Analysis

The primary chemical reactions involving 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one-d8 include:

  1. Nucleophilic Substitution: The bromine atom in the butoxy group can undergo nucleophilic substitution reactions with nucleophiles due to its electrophilic nature.
  2. Dimerization: Under certain conditions, this compound may dimerize through interactions with other molecules of itself or related compounds .
  3. Hydrolysis: In aqueous environments, hydrolysis can occur, leading to the breakdown of the butoxy group.

These reactions are significant for understanding its behavior in biological systems and synthetic applications.

Mechanism of Action

The mechanism of action for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one-d8 primarily revolves around its interactions with biological targets:

  1. Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways due to its structural similarity to other known inhibitors.
  2. Receptor Binding: The compound's ability to bind to receptors could play a role in its pharmacological effects, depending on its specific interactions at the molecular level.

Data supporting these mechanisms often come from pharmacological studies that evaluate binding affinities and inhibitory concentrations against target enzymes or receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically manifests as a white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethylformamide but may have limited solubility in water due to its hydrophobic groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reactivity is influenced by the bromine atom's presence; it can participate in substitution reactions easily.

Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity levels post-synthesis.

Applications

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 has several scientific uses:

  1. Pharmaceutical Research: It serves as a lead compound in drug discovery efforts targeting various diseases due to its potential biological activity.
  2. Chemical Probes: The deuterated form can be utilized in metabolic studies where tracking molecular pathways is essential.
  3. Analytical Standards: It may be employed as a reference standard in analytical chemistry for quantifying related compounds using techniques like mass spectrometry.
Introduction to 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8

Structural and Functional Overview of Deuterated Heterocyclic Compounds

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is a deuterium-labeled heterocyclic compound with the molecular formula C13H8D8BrNO2 and a molecular weight of 306.22 g/mol [5]. This molecule features eight deuterium atoms (d8) specifically incorporated at all positions of the 4-bromobutoxy chain (1,1,2,2,3,3,4,4-octadeuteriobutoxy), while retaining the core 3,4-dihydroquinolin-2-one structure. The quinolinone scaffold consists of a bicyclic system with a keto functional group at position 2, providing sites for hydrogen bonding and electronic interactions [7] [9]. The bromine atom at the terminal position of the butoxy chain serves as a reactive handle for further synthetic modifications, particularly in nucleophilic substitution reactions [4] [8].

Deuterated heterocycles like this compound exhibit altered physicochemical properties compared to their non-deuterated analogs, including changes in bond vibration frequencies, metabolic stability, and lipophilicity (XLogP3: 2.8) [7]. These modifications arise from the isotopic effect, where the increased mass of deuterium (compared to hydrogen) influences the compound's behavior in chemical and biological systems. The presence of the bromine atom enhances its utility as a synthetic intermediate in pharmaceutical chemistry, enabling the construction of more complex molecular architectures [5] [8].

Table 1: Molecular Properties of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8

PropertyValue
Molecular FormulaC13H8D8BrNO2
Molecular Weight306.22 g/mol
Deuterium Positions1,1,2,2,3,3,4,4 of butoxy chain
Heavy Atom Count17
Hydrogen Bond Acceptor Count2
Hydrogen Bond Donor Count1 (quinolinone N-H)
Canonical SMILES[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2

Role of Isotopic Labeling in Pharmaceutical and Analytical Chemistry

Deuterated compounds serve as indispensable tools in modern pharmaceutical research due to their unique tracer capabilities and altered biochemical behaviors. The incorporation of deuterium in 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 significantly enhances metabolic stability by retarding the rate of oxidative metabolism via the isotope effect, where the carbon-deuterium bond cleavage requires greater activation energy compared to carbon-hydrogen bonds [5] [8]. This property is exploited in pharmacokinetic studies to extend the half-life of active pharmaceutical ingredients and reduce metabolic degradation pathways.

In analytical chemistry, deuterated analogs serve as internal standards for precise quantification using mass spectrometry. The predictable mass shift (Δm/z = +8) enables unambiguous differentiation from non-labeled species in complex biological matrices [5]. For 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8, this application is particularly relevant in monitoring aripiprazole synthesis, where it functions as a labeled impurity standard [4] [8]. The compound's environmental applications include serving as a pollutant standard for tracking organic contaminants in air, water, soil, and food samples, leveraging its structural stability and detectability [5].

Significance in Modern Synthetic Research

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 occupies a specialized niche in synthetic pharmaceutical research as a deuterated building block and impurity reference standard. Its primary significance lies in the synthesis and quality control of aripiprazole (Abilify®), an atypical antipsychotic medication. As a labeled impurity, it enables accurate tracking and quantification of process-related contaminants during aripiprazole manufacturing, ensuring compliance with regulatory requirements for drug purity [4] [6] [8]. The deuterated version provides distinct analytical signatures that facilitate method validation without interference from non-deuterated species.

The bromobutoxy side chain serves as a versatile synthetic handle for nucleophilic displacement reactions, allowing the introduction of diverse functional groups. Pharmaceutical chemists exploit this reactivity to create novel quinolinone derivatives for structure-activity relationship studies [7] [9]. The deuterium labeling further enables detailed investigation of reaction mechanisms and kinetics in synthetic pathways, particularly in studying hydrogen/deuterium exchange phenomena [5].

Table 2: Applications of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 in Research

Application DomainSpecific Use
Pharmaceutical SynthesisAripiprazole impurity reference standard
Metabolic ResearchTracer for in vivo metabolic pathway studies
Analytical ChemistryInternal standard for LC-MS quantification
Environmental SciencePollutant standard for detection methodologies
Reaction Mechanism StudiesIsotopic labeling for kinetic isotope effect (KIE) measurements

Properties

CAS Number

1215336-46-1

Product Name

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8

IUPAC Name

7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C13H16BrNO2

Molecular Weight

306.229

InChI

InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)/i1D2,2D2,7D2,8D2

InChI Key

URHLNHVYMNBPEO-RXCFTJSRSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr

Synonyms

7-(4-Bromobutoxy-d8)-3,4-dihydro-2(1H)-quinolinone;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.